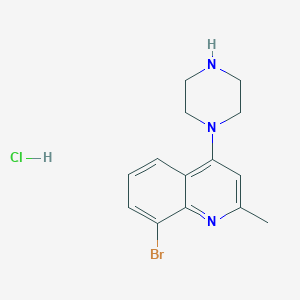

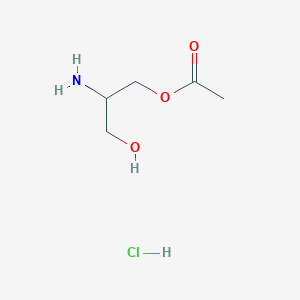

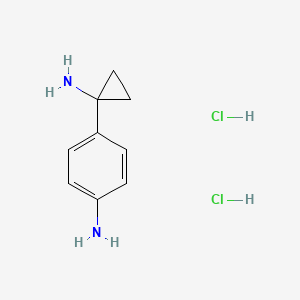

![molecular formula C13H19NO B1382843 {1-[Benzyl(methyl)amino]cyclobutyl}methanol CAS No. 1803570-49-1](/img/structure/B1382843.png)

{1-[Benzyl(methyl)amino]cyclobutyl}methanol

Übersicht

Beschreibung

“{1-[Benzyl(methyl)amino]cyclobutyl}methanol” is a chemical compound that belongs to the class of cyclic amines. It has a molecular formula of C13H19NO and a molecular weight of 205.30 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[Benzyl(methyl)amino]cyclobutyl}methanol” are not fully detailed in the search results. It is known that it has a molecular weight of 205.30 , but other properties like boiling point, storage conditions, and more were not found.Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

Catalyst for Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related in structure to "{1-[Benzyl(methyl)amino]cyclobutyl}methanol", is used in forming a complex with CuCl. This complex is an effective catalyst for Huisgen 1,3-dipolar cycloadditions, offering low catalyst loadings, short reaction times, and compatibility with various groups (Ozcubukcu et al., 2009).

N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as both a hydrogen source and C1 synthon in the N-methylation of amines, using relatively inexpensive RuCl3.xH2O as a catalyst. This method is compatible with various amines and has been used in synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).

Direct N-Monomethylation of Aromatic Primary Amines : Involving a similar compound to "{1-[Benzyl(methyl)amino]cyclobutyl}methanol", this method uses methanol as a methylating agent. It demonstrates broad substrate scope and excellent selectivities (Li et al., 2012).

Formation of Cyclobutyl Rings in Solid-State Photochemistry : The formation of cyclobutane rings, a key strategy in potential drug development, has been explored through photocycloaddition reactions involving compounds like S,S-dioxobenzothiophene-2-methanol. This process is significant for creating constrained structures found in many pharmaceuticals (O'Hara et al., 2019).

Hydroacylation of Methanol with Alkenes : In a Rhodium(I)-catalyzed process, methanol undergoes hydroacylation with alkenes, forming dialkyl ketones. This process involves N-methylation and dehydrogenation steps, demonstrating the versatility of methanol in organic synthesis (Jo et al., 2008).

Methanol as a Building Block and Solvent

Methanol in Organic Synthesis : Methanol is a key ingredient in various chemical synthesis processes due to its role as a hydrogen source and C1 synthon. It finds applications in the synthesis of complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).

Methanol in Photocatalysis : Methanol plays a crucial role in the N-methylation of amines under UV-vis light irradiation, showcasing its application in photocatalytic synthesis processes (Tsarev et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzyl and methyl groups can participate in various chemical reactions such as nucleophilic substitution and free radical reactions . These reactions could potentially lead to changes in the target molecules, altering their function.

Biochemical Pathways

Methanol, a component of the compound, is known to be metabolized in several pathways, including the ribulose monophosphate (rump) pathway, the dihydroxyacetone (dha) pathway, the calvin-benson-bassham (cbb) cycle, and the serine cycle .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to cause various biological effects, such as inhibition of development and acute lethality in certain organisms .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of {1-[Benzyl(methyl)amino]cyclobutyl}methanol. For instance, the activity of similar compounds has been found to vary with the applied stage in certain organisms .

Eigenschaften

IUPAC Name |

[1-[benzyl(methyl)amino]cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-14(13(11-15)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRHWFYFTZEREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2(CCC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

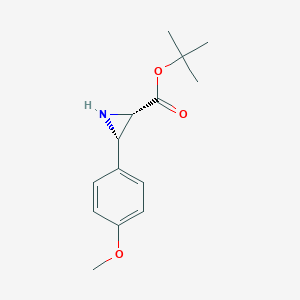

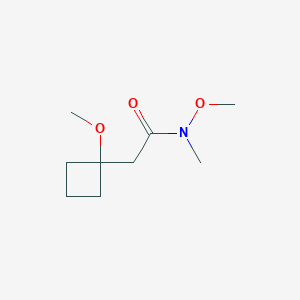

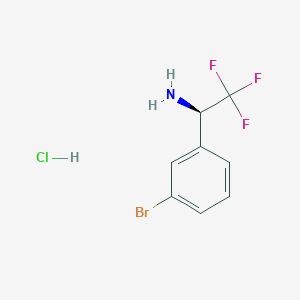

![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)

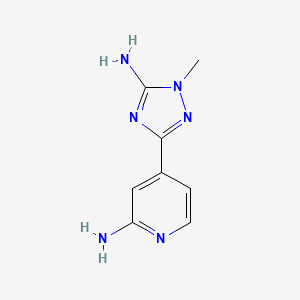

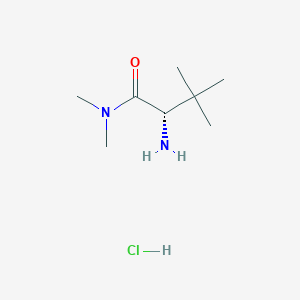

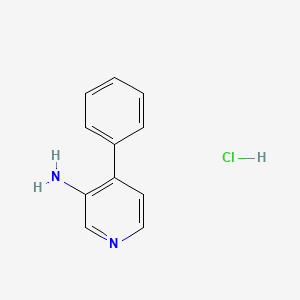

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

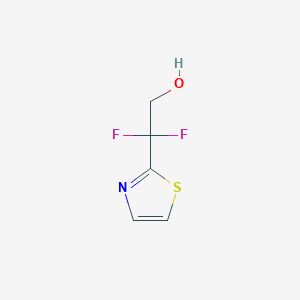

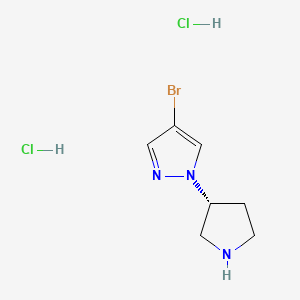

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)